molecular formula C23H19N3O4S2 B3076450 methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040633-58-6

methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B3076450
CAS No.: 1040633-58-6
M. Wt: 465.5 g/mol
InChI Key: YPPJCXLLMCCFFJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a fused bicyclic system with sulfur at position 2 and oxygen at position 2. Key substituents include:

  • A 3-methyl group on the pyrimidinone ring.
  • A 7-phenyl group extending from the thiophene moiety.

This structure suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity, given the prevalence of thienopyrimidinones in drug discovery .

Properties

IUPAC Name

methyl 4-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-21(28)20-19(17(12-31-20)14-6-4-3-5-7-14)25-23(26)32-13-18(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJCXLLMCCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper salts), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Compound Name Core Structure Key Substituents Reference
Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate Thieno[3,2-d]pyrimidinone 3-methyl, 7-phenyl, sulfanyl acetamido benzoate Target
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3(4H)-one Pyrimidinyl, substituted phenyl, methyl group
Metsulfuron methyl ester Triazine Sulfonylurea bridge, methoxy and methyl groups
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one (flavone) + pyrazolo[3,4-d]pyrimidine Fluorophenyl, sulfonamide, methyl group
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyridylpyrimidine Sulfanylmethyl benzoic acid

Key Observations :

  • The thienopyrimidinone core in the target compound distinguishes it from oxazinones (e.g., ), triazines (e.g., ), and chromenones (e.g., ). Sulfur in the thiophene ring may enhance electron delocalization, influencing reactivity and binding affinity.
  • The sulfanyl acetamido benzoate side chain shares functional similarities with sulfonamide groups in and sulfonylureas in , though the latter are typically herbicidal.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile LogP (Predicted)
Target compound ~481.5* Not reported Low (ester group) ~3.2
Benzo[b][1,4]oxazin-3(4H)-one derivative ~380–420* Not reported Moderate (amide/oxazine) ~2.8
Chromenone-pyrazolo[3,4-d]pyrimidine 589.1 (M+1) 175–178 Low (fluorophenyl) ~4.1
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid ~365.4* Not reported High (carboxylic acid) ~1.5

Key Observations :

  • The methyl benzoate ester in the target compound increases lipophilicity (LogP ~3.2) compared to the carboxylic acid derivative in (LogP ~1.5).
  • Fluorinated analogs (e.g., ) exhibit higher molecular weights and melting points due to enhanced crystallinity from halogen bonds.

Biological Activity

Methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound is characterized by a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The structural features include:

  • Thieno[3,2-d]pyrimidine nucleus : Confers significant biological activity.
  • Sulfanyl group : Potentially enhances interaction with biological targets.
  • Acetamido and benzoate moieties : May influence solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to methyl 4-[2-(...)] have shown antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. The most promising derivatives demonstrated IC50 values ranging from 0.55 μM to 1.68 μM, indicating potent activity against lymphoma cells .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell migration . Studies have highlighted the importance of specific functional groups in enhancing these activities .

Antimicrobial Properties

Thieno[3,2-d]pyrimidines have also been noted for their antimicrobial activities:

  • Selectivity Against Fungi : Certain derivatives exhibited selective antifungal activity against clinical strains of Cryptococcus neoformans . This suggests potential applications in treating fungal infections.
  • Broad Spectrum Activity : Other studies have reported varying degrees of antibacterial effects against different microbial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Key Modifications : The presence of halogen substitutions at specific positions has been linked to enhanced anticancer activities .
  • Functional Group Influence : Variations in substituents can significantly alter potency and selectivity for different biological targets .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Study ReferenceFocusKey Findings
Antiproliferative ActivityIdentified halogenated thieno[3,2-d]pyrimidines with significant anticancer effects; apoptosis induction in leukemia cells.
Antitumor EvaluationCompound 12e showed remarkable antitumor activity (IC50 = 0.55 μM) against SU-DHL-6 cells; low toxicity against HEK293T cells (CC50 = 15.09 μM).
ATR Kinase InhibitionFocused on thieno[3,2-d]pyrimidine derivatives as potential ATR kinase inhibitors; promising results in cancer cell viability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

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